molecular formula C16H14FN5O2 B2577994 2-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396682-95-3

2-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Cat. No.: B2577994
CAS No.: 1396682-95-3
M. Wt: 327.319
InChI Key: QSNLEBWUURORMK-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide features a 4-fluorophenyl group linked via an acetamide bridge to a para-substituted phenyl ring bearing a 4-methyl-5-oxotetrazole moiety. The fluorophenyl group enhances lipophilicity and bioavailability, while the acetamide backbone facilitates hydrogen bonding, critical for target interactions .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O2/c1-21-16(24)22(20-19-21)14-8-6-13(7-9-14)18-15(23)10-11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNLEBWUURORMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group and a tetrazole moiety, which are known to enhance biological activity. The molecular formula is C18H18FN5OC_{18}H_{18}FN_{5}O, with a molecular weight of approximately 345.37 g/mol.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the tetrazole ring have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)12.5Apoptosis induction
Compound BA549 (Lung Cancer)15.0Cell cycle arrest
2-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamideHeLa (Cervical Cancer)10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar derivatives have demonstrated efficacy against various bacterial strains, suggesting that the presence of the fluorophenyl and tetrazole groups may enhance interaction with microbial targets.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The biological activity of 2-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antibacterial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of tetrazole-based compounds for their anticancer activity. The study found that modifications at the phenyl ring significantly affected the potency against multiple cancer cell lines.

Case Study Highlights:

  • Study Title : "Synthesis and Evaluation of Tetrazole Derivatives as Anticancer Agents"
  • Findings : Compounds similar to 2-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide exhibited IC50 values as low as 10 µM against HeLa cells, indicating strong anticancer potential.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The compound demonstrates promising pharmacological properties, particularly in the field of anti-inflammatory and analgesic activities. Research shows that derivatives of acetamide compounds often exhibit such activities, which can be attributed to their structural characteristics.

Anti-inflammatory Properties

Studies indicate that compounds similar to 2-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide have been synthesized and tested for their ability to inhibit inflammatory pathways. For instance, the synthesis of various acetamide derivatives has led to the discovery of compounds that effectively reduce inflammation in preclinical models .

Analgesic Effects

The analgesic potential of this compound is supported by its structural resemblance to known analgesics. The incorporation of a fluorophenyl group enhances its interaction with biological targets involved in pain signaling pathways. Compounds with similar structures have been formulated into pharmaceutical compositions for effective pain management .

Research on the biological activity of 2-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide has highlighted its effectiveness against various biological targets.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy . This suggests potential applications in treating infections caused by resistant bacterial strains.

Anticancer Potential

The compound's structural features may also confer anticancer properties. Research into related tetrazole derivatives has indicated that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Further investigations are warranted to explore these effects specifically for 2-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide.

Synthesis and Structural Analysis

The synthesis of 2-(4-fluorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide involves several chemical reactions that yield the desired compound with high purity.

Synthetic Pathways

The synthesis typically starts with the reaction of 4-fluorobenzoyl chloride with appropriate amines followed by cyclization reactions involving tetrazole derivatives. The final product can be purified using techniques such as recrystallization or chromatography .

Structural Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure of the synthesized compound. These methods provide insights into the molecular conformation and confirm the presence of functional groups critical for biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

a) 2-[7-(4-Chlorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide ()
  • Core Structure : Thiazolo[4,5-d]pyridazine (fused thiazole-pyridazine) vs. tetrazole.
  • Substituents : 4-Chlorophenyl (vs. 4-methyl-5-oxotetrazole) on the heterocycle.
  • The chloro substituent may alter electronic properties compared to the methyl-oxo group in the target compound .
b) N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()
  • Core Structure : 1,3,4-Thiadiazole (vs. tetrazole).
  • Substituents : Acetyl and 4-fluorophenyl groups.
  • Impact: The thiadiazole ring offers distinct electronic properties (sulfur vs. nitrogen), influencing solubility and metabolic pathways. Crystallographic data (monoclinic P21/c, Z = 4) suggest a compact packing structure, which may differ from the tetrazole analog .

Substituent-Driven Functional Differences

a) N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide ()
  • Substituents : Trifluoromethyl-thiadiazole and isopropyl groups.
  • Application : Classified as a pesticide (FOE 5043). The trifluoromethyl group enhances resistance to oxidative degradation, while the branched alkyl chain increases lipophilicity, favoring membrane penetration .
b) 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
  • Core Structure : Dihydropyrazole with triazole.
  • Substituents : 4-Methylphenyl-triazole and thiocarbamide.
  • Impact : The triazole-pyrazole system may confer antifungal or anticancer activity. Thiocarbamide introduces sulfur-based reactivity, differing from the acetamide’s hydrogen-bonding capacity .

Pharmacologically Relevant Tetrazole Analogs

N-[1-[2-(4-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide ()
  • Core Structure : Tetrazole with piperidine.
  • Substituents : Ethyl (vs. methyl) on tetrazole; methoxymethyl-piperidine.
  • Application : Opioid derivative (Alfentanil analog). The ethyl group may modulate receptor binding affinity, while the piperidine moiety enhances blood-brain barrier penetration .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Applications Evidence ID
2-(4-Fluorophenyl)-N-(4-(4-methyl-5-oxotetrazol-1-yl)phenyl)acetamide Tetrazole 4-Fluorophenyl, methyl-oxotetrazole Drug candidate (e.g., kinase inhibitor) -
2-[7-(4-Chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]-N-(4-fluorophenyl)acetamide Thiazolo-pyridazine 4-Chlorophenyl Anticancer/antibacterial
N-[4-Acetyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide 1,3,4-Thiadiazole Acetyl, 4-fluorophenyl Crystallography studies
N-(4-Fluorophenyl)-N-(isopropyl)-2-(5-trifluoromethyl-thiadiazol-2-yl)oxyacetamide Thiadiazole Trifluoromethyl, isopropyl Pesticide (FOE 5043)
N-[1-(4-Ethyl-5-oxotetrazol-1-yl)ethyl-4-methoxymethylpiperidinyl]-N-phenylpropanamide Tetrazole + piperidine Ethyl, methoxymethyl-piperidine Opioid analgesic

Q & A

Q. How can QSAR models predict environmental toxicity?

  • Methodology : Use ECOsar or TEST software to estimate acute aquatic toxicity (LC50_{50} for Daphnia magna). Input SMILES notation and validate against experimental EC50_{50} values from zebrafish embryo assays () .

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